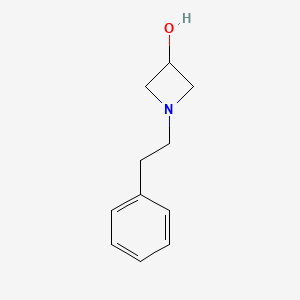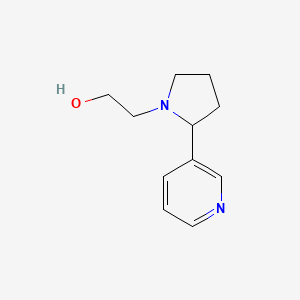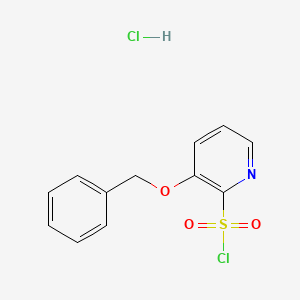
2-(1-aminopropan-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride
Vue d'ensemble
Description
“Methyl (S)-(1-aminopropan-2-yl)carbamate hydrochloride” is a synthetic intermediate with the molecular formula C5H13ClN2O2 and a molecular weight of 168.622 Da .
Synthesis Analysis
The compound can be synthesized from (S)-1,2-diaminopropane dihydrochloride. The process involves several steps, including the addition of benzyl chloroformate, triethylamine, and methyl chloroformate. The reaction mixture is then filtered, and the resulting solid is washed with ethyl acetate to provide a white solid .Molecular Structure Analysis
The molecular structure of this compound includes a carbamate group attached to a chiral carbon, which is also attached to an amino group .Chemical Reactions Analysis
The synthesis process involves several chemical reactions, including the reaction of (S)-1,2-diaminopropane dihydrochloride with benzyl chloroformate and the subsequent reaction with triethylamine and methyl chloroformate .Physical and Chemical Properties Analysis
The compound is a white solid. Other physical and chemical properties such as density, boiling point, and vapor pressure were not found in the sources .Applications De Recherche Scientifique
Allergic Contact Dermatitis Research
Research on 2,2′-azobis(2-amidinopropane) dihydrochloride (AAPH), an azo compound used as a radical chain initiator, has shown that it can cause contact sensitivity in individuals exposed to it, suggesting its relevance in dermatological studies and the importance of understanding chemical exposure effects (Takiwaki, Arase, & Nakayama, 1998).
Tyrosine Pathway Disorders
Nitisinone, a compound interrupting tyrosine metabolism, has been investigated for its potential application in treating disorders of tyrosine metabolism beyond its established use in hereditary tyrosinaemia type 1 (HT-1). This suggests a broader application for compounds affecting amino acid pathways in metabolic disorders (Lock, Ranganath, & Timmis, 2014).
Neurotoxicity and Occupational Health
Studies on occupational exposure to solvents such as 1-bromopropane have highlighted the neurotoxic risks associated with chemical exposure, emphasizing the importance of safe handling practices and potential health risks in industrial settings. These insights could be relevant to managing risks associated with handling complex organic compounds in research or industrial contexts (MMWR, 2008).
Mécanisme D'action
Target of Action
It is known that similar compounds often interact with various enzymes and receptors in the body, influencing their function and leading to a range of biological effects .
Mode of Action
It’s common for such compounds to bind to their targets, altering their conformation and modulating their activity .
Biochemical Pathways
It’s known that similar compounds can influence a variety of biochemical pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The effects would be dependent on the specific targets and pathways that the compound influences .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(1-aminopropan-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione hydrochloride. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets .
Propriétés
IUPAC Name |
2-(1-aminopropan-2-yl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-7(6-12)13-10(14)8-4-2-3-5-9(8)11(13)15;/h2-3,7-9H,4-6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXJNIPQPVXWKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1C(=O)C2CC=CCC2C1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(2-methylpiperidin-1-yl)ethan-1-one](/img/structure/B1489334.png)
![1-[4-(Hydroxymethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1489335.png)
![5-Chloro-7-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1489336.png)





![2-Azaspiro[4.7]dodecane](/img/structure/B1489348.png)
![3-Chlorofuro[3,4-b]pyridin-5(7H)-one](/img/structure/B1489350.png)


